1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
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Overview
Description
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine moieties, making it a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine typically involves multi-step reactions. One common approach includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the formation of the imidazo[1,2-b]pyridazine core, which can then be further functionalized to introduce the triazolo[4,3-b]pyridazine and piperazine groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce the number of steps. This can include the use of multicomponent reactions, which are effective in producing a wide range of products while avoiding complex multistage syntheses .
Chemical Reactions Analysis
Types of Reactions
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound has shown promise in the treatment of multiple myeloma, a type of blood cancer.
Industry: It can be used in the development of new pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves its interaction with specific molecular targets. For example, it inhibits the enzymatic activity of TAK1 kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have similar heterocyclic structures and are used in various medicinal applications.
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and have been studied for their kinase inhibitory activities.
Uniqueness
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is unique due to its combination of imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine moieties, which confer distinct biological activities. Its ability to inhibit TAK1 kinase at nanomolar concentrations makes it a potent candidate for therapeutic applications .
Properties
Molecular Formula |
C16H14F3N9 |
---|---|
Molecular Weight |
389.34 g/mol |
IUPAC Name |
6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H14F3N9/c17-16(18,19)15-22-21-12-2-4-14(24-28(12)15)26-9-7-25(8-10-26)13-3-1-11-20-5-6-27(11)23-13/h1-6H,7-10H2 |
InChI Key |
BBHWPDSRYYHBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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